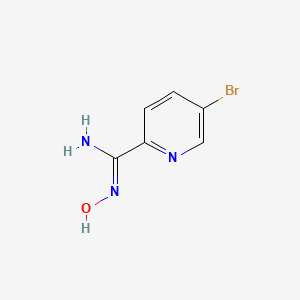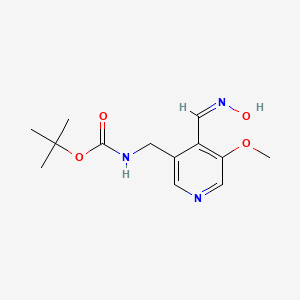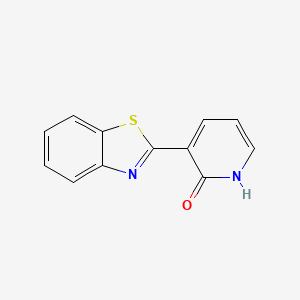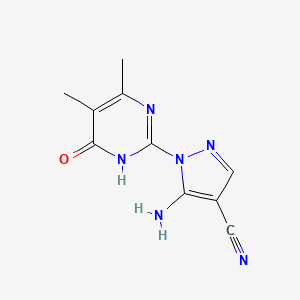![molecular formula C6H4BrN3O B1384445 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one CAS No. 93587-23-6](/img/structure/B1384445.png)
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, or 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis
The molecular structure of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). NMR spectroscopy provides further insights into its structure .Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one are complex and can lead to a variety of products. For example, some 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones can be converted to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one can be determined using various analytical techniques. For instance, it has been reported to yield 71% as a yellow solid with a melting point of 287–288 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Purine Nucleoside Phosphorylase Inhibitors : 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one derivatives have been synthesized as potent inhibitors of purine nucleoside phosphorylase, a key enzyme in purine metabolism. These compounds are of interest due to their potential as immunosuppressive agents (Sircar et al., 1992).
Catalytic Synthesis for Diverse Derivatives : Research has focused on the catalytic synthesis of various pyrrolo[2,3-d]pyrimidin-4-ones, using green and reusable catalysts. This process is significant for the development of new pharmaceutical compounds with diverse biological activities (Davoodnia et al., 2010).
Synthesis of Analogues for Biological Applications : Efforts have been made to synthesize analogues of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one for various biological applications. This includes the synthesis of compounds with potential anti-inflammatory and neurodegenerative disorder treatments (Jismy et al., 2021).
Applications in Kinase Inhibition and Antiviral Activity
Tyrosine Kinase Inhibition : Compounds derived from 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one have been evaluated as inhibitors of receptor tyrosine kinases, showing potential as antiangiogenic agents. These compounds demonstrate significant cytotoxicity against cell lines, suggesting their utility in cancer research (Gangjee et al., 2010).
Antiviral Properties : Some derivatives have shown antiviral activity, particularly against human cytomegalovirus. This highlights the potential of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one derivatives in the development of new antiviral drugs (Gupta et al., 1989).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUXIMIIVPBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535800 | |
| Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one | |
CAS RN |
93587-23-6 | |
| Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)
![2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384366.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)
![1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384371.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)


![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)
